Ethyl 6,8-dichlorooctanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6,8-dichlorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYDWSNYTVVKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910209 | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-64-0 | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance in Organic Synthesis and Pharmaceutical Chemistry
The importance of Ethyl 6,8-dichlorooctanoate is intrinsically linked to the molecules it helps create. Its primary and most well-documented role is as a key intermediate in the synthesis of alpha-lipoic acid (ALA). chemicalbook.compatsnap.comgoogle.com Alpha-lipoic acid is a naturally occurring compound and a powerful antioxidant that plays a coenzyme role in various metabolic processes. lookchem.compatsnap.com Given the therapeutic and preventative interest in alpha-lipoic acid for conditions like heart disease and diabetes, the efficient synthesis of this compound is a major focus in pharmaceutical research. homesunshinepharma.compatsnap.com Consequently, this compound, as a precursor, is of high value in the pharmaceutical industry. lookchem.comdataintelo.com
The utility of this compound extends beyond just lipoic acid. It serves as a foundational material for creating various derivatives and other organic compounds. lookchem.com The chlorine atoms in its structure are reactive sites, allowing for further chemical modifications and the construction of novel molecular frameworks for research and development in medicinal and agricultural chemistry. highlandpharmachem.com
Overview of Principal Research Domains for Ethyl 6,8 Dichlorooctanoate
Established Synthetic Pathways for this compound
The synthesis of this compound can be achieved through various chemical routes, starting from different precursors. These pathways include direct chlorination of hydroxy-esters, conversion from hydroxy acids, ring-opening reactions of lactones, and comprehensive multi-step syntheses.
The most prevalent method for synthesizing this compound is the direct chlorination of its hydroxyl precursor, ethyl 6-hydroxy-8-chlorooctanoate. chemicalbook.compatsnap.com This process involves the substitution of the hydroxyl group at the C-6 position with a chlorine atom.
One common approach involves using thionyl chloride (SOCl₂) as the chlorinating agent. In a typical procedure, ethyl 8-chloro-6-hydroxyoctanoate is treated with thionyl chloride in an anhydrous solvent like benzene, often with a catalytic amount of pyridine. google.com The reaction mixture is typically heated under reflux to drive the reaction to completion. google.com While effective, this method generates sulfur dioxide (SO₂) as a byproduct, which is a toxic and environmentally regulated gas, posing challenges for industrial-scale production. google.com
To circumvent the issues associated with thionyl chloride, alternative chlorinating agents have been developed. Bis(trichloromethyl)carbonate, also known as triphosgene (B27547) or solid phosgene, has emerged as a safer and more environmentally friendly option. google.com In a method described in Chinese patent CN100593534C, ethyl 6-hydroxy-8-chlorooctanoate is dissolved in a solvent like N,N-dimethylformamide (DMF). A solution of bis(trichloromethyl)carbonate in an organic solvent such as toluene or chlorobenzene is then added dropwise under cooled conditions. patsnap.comgoogle.com The reaction proceeds by warming the mixture, leading to high yields of the desired product. google.com This method is noted for its advanced process route, simple operation, and reduced waste. patsnap.comgoogle.com Another variation uses solid phosgene in dichloroethane with N,N-dimethylbenzylamine acting as an acid-binding agent. chemicalbook.comgoogle.com
The table below summarizes various reaction conditions for the synthesis of this compound from Ethyl 6-hydroxy-8-chlorooctanoate using bis(trichloromethyl)carbonate, as detailed in patent CN100593534C. google.com
| Molar Ratio (Precursor:BTC:DMF) | Reaction Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) |
| 1:0.34:1.2 | 50-55 | 8 | 90.6 | 98.1 |
| 1:0.35:1.2 | 70-75 | 4 | 95.2 | 98.7 |
| 1:0.4:1.4 | 70-75 | 5 | 94.5 | 98.4 |
| 1:0.5:1.5 | 70-75 | 6 | 94.7 | 98.5 |
| 1:1.0:1.0 | 75-80 | 2 | 86.1 | 97.8 |
Data sourced from patent CN100593534C. google.com
Another synthetic approach involves the chlorination of a di-hydroxy or mono-hydroxy acid precursor, such as 8-hydroxyoctanoic acid, followed by esterification. smolecule.com The synthesis can begin with the chlorination of (+)-8-chloro-6-hydroxy-octanoic acid using thionyl chloride and pyridine in toluene to produce 6,8-dichloro-octanoic acid. chemicalbook.com This acid can then be esterified to yield the final ethyl ester product. The use of phosgene as the chlorinating agent for converting the hydroxyl groups on the octanoic acid backbone has also been reported. smolecule.com
Ring-opening reactions of lactones provide an alternative pathway to functionalized carboxylic acid derivatives. smolecule.com This strategy can be applied to the synthesis of this compound. The process would conceptually involve the ring-opening of a suitable lactone precursor, such as a substituted ε-caprolactone, accompanied by chlorination. rsc.org While the specific details for this exact transformation are less commonly documented than other methods, the general principle relies on the reactivity of lactones toward nucleophilic attack, which can cleave the cyclic ester bond. nih.govrsc.org The reaction can be catalyzed by various systems, and the incorporation of chlorine atoms could be achieved by using a chlorinating agent during or after the ring-opening step. smolecule.comuri.edu
Complex, multi-step syntheses starting from readily available bulk chemicals are common in industrial settings.
The Adipic Acid Route is a well-established pathway. chemicalbook.com It begins with adipic acid, which undergoes monoesterification to form monoethyl adipate. google.comorgsyn.org This is followed by acylation to produce 6-chloro-6-oxohexanoic acid ethyl ester. google.com An addition reaction with ethylene, catalyzed by aluminum trichloride, yields ethyl 6-oxo-8-chlorooctanoate. google.com The subsequent steps involve the reduction of the ketone group to a hydroxyl group, creating ethyl 6-hydroxy-8-chlorooctanoate, which is then chlorinated in the final step to give this compound. google.comgoogle.com
The Cyclohexanone (B45756) Route offers another pathway with industrial potential. google.com One such method involves using cyclohexanone and vinyl ethyl ether as starting materials. google.comgoogle.com A patented method describes a sequence starting with the oxidation and esterification of a cyclohexanone-derived compound, followed by dehydration, a Prins condensation reaction, hydrolysis, hydrogenation, and a final chlorination step to obtain this compound. google.com
Chemical Reagents and Catalysis in this compound Synthesis
The choice of reagents and catalysts is critical in directing the reaction towards high yield and purity while considering safety, cost, and environmental impact.
The conversion of the hydroxyl group to a chloride is the key transformation in many of the synthetic routes. Several reagents are employed for this purpose.
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for converting alcohols to alkyl chlorides. In the synthesis of this compound, it is often used in conjunction with a base like pyridine, which acts as a catalyst and neutralizes the HCl gas produced during the reaction. google.comgoogle.com A typical procedure involves refluxing the hydroxy-ester with thionyl chloride in a solvent such as benzene or toluene. google.comchemicalbook.com Despite its effectiveness, the use of thionyl chloride on an industrial scale is problematic due to the formation of corrosive HCl and toxic SO₂ gas, which requires difficult and costly scrubbing procedures. google.comchemicalbook.com The transport and handling of thionyl chloride are also strictly controlled. google.com
Solid Phosgene / Bis(trichloromethyl)carbonate (BTC): Bis(trichloromethyl)carbonate (BTC), a stable, crystalline solid, serves as a safer substitute for the highly toxic and gaseous phosgene. google.comresearchgate.net It has gained prominence in the synthesis of this compound due to its handling advantages and the milder reaction conditions it allows. patsnap.comgoogle.com When used for chlorination, BTC is often activated by a catalyst.
With N,N-dimethylformamide (DMF): In this system, BTC reacts with DMF to form a Vilsmeier reagent in situ. google.com This reactive intermediate then efficiently chlorinates the alcohol. This process avoids the need to handle the Vilsmeier reagent separately and proceeds with high yield under relatively mild heating. patsnap.comgoogle.com
With N,N-dimethylbenzylamine: In an alternative procedure, N,N-dimethylbenzylamine is used as an acid-binding agent in a solvent like dichloroethane. chemicalbook.comgoogle.com The reaction can be carried out at temperatures around 75°C, providing high yields of the final product. chemicalbook.comechemi.com
The use of solid phosgene represents a significant process improvement, minimizing hazardous byproducts and simplifying operational safety, thus offering greater social and economic benefits. patsnap.comgoogle.com
The table below provides a comparison of common chlorinating reagents used in this synthesis.
| Reagent | Formula | Form | Typical Catalyst/Co-reagent | Key Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | Liquid | Pyridine | SO₂, HCl | Effective but produces toxic gas; handling is hazardous. google.comchemicalbook.com |
| Bis(trichloromethyl)carbonate (Solid Phosgene) | C₃Cl₆O₃ | Solid | DMF, N,N-dimethylbenzylamine | CO₂, HCl | Safer, solid alternative to phosgene gas; high yields and cleaner reaction. google.comchemicalbook.comresearchgate.net |
Acid-Binding Agents (e.g., Pyridine, N,N-Dimethylbenzylamine)
Pyridine has been historically used as an acid-binding agent in this synthesis. chemicalbook.comgoogle.com It effectively neutralizes the generated HCl, forming pyridine hydrochloride. chemicalbook.com In some mechanistic pathways, pyridine does more than just scavenge acid; it can react with the intermediate chlorosulfite ester (formed from the alcohol and thionyl chloride) to create a pyridinium (B92312) salt. This action frees a chloride ion, which then acts as a nucleophile in an Sₙ2 reaction, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.comwikipedia.org
However, the use of pyridine presents considerable environmental and operational challenges. It possesses a strong, unpleasant odor, making the working environment harsh. chemicalbook.com Furthermore, the resulting pyridine hydrochloride is highly soluble in water. During the workup process, which involves washing with water to remove impurities, this salt dissolves and creates substantial amounts of nitrogenous effluent. chemicalbook.com Treating this wastewater is difficult and costly, making the process less aligned with modern standards for clean and sustainable industrial production. chemicalbook.com A synthesis using ethyl 6-hydroxy-8-chlorooctanoate and thionyl chloride in the presence of a catalytic amount of pyridine has been reported to yield a crude product in approximately 88% yield. chemicalbook.comgoogle.com
N,N-Dimethylbenzylamine has emerged as a more advantageous alternative to pyridine. lookchem.comgoogle.com It functions effectively as an acid neutralizer and catalyst in the chlorination process. atamankimya.comsigmaaldrich.com A key benefit of N,N-dimethylbenzylamine is its potential for recovery and recycling. After the reaction, the reaction mixture can be treated with a base, such as sodium hydroxide (B78521) or sodium carbonate, to adjust the pH to around 9-11. google.comchemicalbook.com This neutralization frees the N,N-dimethylbenzylamine from its hydrochloride salt. Being an organic base with poor solubility in water, it separates from the aqueous layer. atamankimya.com The recovered organic layer containing the amine can then be dehydrated with agents like anhydrous sodium sulfate (B86663) and recycled for subsequent batches, significantly reducing waste and production costs. google.comchemicalbook.com This recycling capability makes it a more environmentally friendly and economically viable option for industrial-scale synthesis. google.com
Solvent Systems and Reaction Media Effects
The choice of solvent is critical in the synthesis of this compound, as it can influence reaction rates, yields, and the solubility of reactants and intermediates. A variety of organic solvents have been employed in this chlorination reaction.
Commonly used solvents include chlorinated hydrocarbons like dichloroethane and chloroform , as well as aromatic hydrocarbons such as toluene and benzene . google.comlookchem.comgoogle.com Other nonpolar solvents like n-hexane and cyclohexane , and even esters like ethyl acetate , have also been cited in patent literature. google.com
The solvent's polarity can affect the reaction mechanism. In nonpolar solvents, the reaction between an alcohol and thionyl chloride may favor the Sₙi (substitution nucleophilic internal) mechanism, which proceeds with retention of configuration. wikipedia.org Conversely, more polar media can facilitate the separation of ion pairs, potentially favoring Sₙ1 or Sₙ2 pathways. The presence of additives like pyridine can further dictate the mechanistic course, often forcing an Sₙ2 pathway regardless of the solvent. masterorganicchemistry.comcdnsciencepub.com
In industrial applications, the selection of a solvent also involves considerations of safety, cost, and environmental impact. For instance, early laboratory syntheses often utilized benzene. google.comchemicalbook.com However, due to its toxicity and strict environmental regulations, benzene is no longer considered a viable solvent for large-scale production. patsnap.com Dichloroethane and toluene are frequently used in modern processes. lookchem.comgoogle.comchemicalbook.com One specific method describes using dichloroethane as the organic solvent where the weight ratio of the solvent to the starting material, ethyl 6-hydroxy-8-chlorooctanoate, is 1:2.4. lookchem.com Another process uses toluene as the solvent, with its mass being approximately 1.5 to 3 times that of the chlorinating agent, bis(trichloromethyl)carbonate. patsnap.comgoogle.com The use of water as a solvent is generally incompatible with the chlorinating agents used (like thionyl chloride), which react violently with it. wikipedia.org However, water is used extensively in the workup stage to separate the product and wash away water-soluble byproducts. lookchem.comgoogle.com
Mechanistic Investigations of Chlorination Reactions Leading to this compound
The synthesis of this compound involves the chlorination of the secondary alcohol group of ethyl 6-hydroxy-8-chlorooctanoate. The most common chlorinating agent for this transformation is thionyl chloride (SOCl₂). libretexts.orgorgosolver.com The mechanism of this reaction is nuanced and can proceed through different pathways depending on the reaction conditions, particularly the presence or absence of a base like pyridine. masterorganicchemistry.comwikipedia.org
Formation of Alkyl Chlorosulfite: The first step of the mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate. A weak base, which could be another alcohol molecule or the displaced chloride ion, then deprotonates the intermediate to form the neutral alkyl chlorosulfite (ROSOCl). masterorganicchemistry.comwikipedia.org This step is crucial as it converts the poor hydroxyl leaving group (-OH) into a much better leaving group. libretexts.org
Sₙi Mechanism (Internal Nucleophilic Substitution): In the absence of a base and typically in non-polar solvents, the reaction often proceeds via an Sₙi mechanism. The alkyl chlorosulfite intermediate collapses, forming an "intimate ion pair" composed of the carbocation and the chlorosulfite anion, held closely together in a solvent cage. wikipedia.org The chlorine atom from the chlorosulfite is delivered to the carbocation from the same face from which the leaving group departed. This process, accompanied by the release of sulfur dioxide (SO₂) gas, results in the final alkyl chloride product with retention of stereochemical configuration. wikipedia.org
Sₙ2 Mechanism (in the presence of Pyridine): When a base such as pyridine is added to the reaction, the mechanism shifts. masterorganicchemistry.comwikipedia.org Instead of internal collapse, the pyridine, a stronger nucleophile than the chloride, attacks the sulfur atom of the alkyl chlorosulfite intermediate. This displaces the chloride ion, which is now free in the solution. This free chloride ion then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, in a classic Sₙ2 fashion. masterorganicchemistry.com This backside attack leads to an inversion of stereochemical configuration at the reaction center. libretexts.orgorgosolver.com The addition of pyridine thus provides a method to control the stereochemical outcome of the chlorination.
While the specific stereochemistry is not always the primary concern for the synthesis of α-lipoic acid, understanding the underlying mechanism is vital for controlling byproducts and optimizing reaction conditions for yield and purity.
Optimization of Synthesis Parameters for Enhanced Yield and Purity of this compound
Achieving high yield and purity is paramount in the industrial synthesis of this compound. This requires careful optimization of several key reaction parameters.
Temperature and reaction time are codependent variables that significantly affect the rate of reaction and the formation of byproducts. Various studies and patents have outlined different optimal conditions to maximize yield and purity.
For instance, one process using solid phosgene as the chlorinating agent and N,N-dimethylbenzylamine as the acid binder involves adding the amine dropwise at 10°C, followed by an increase to an insulation temperature of 75°C, which is maintained for 150 minutes. lookchem.comchemicalbook.com This procedure reportedly results in a product molar yield of 95.68% with a purity of 96.65%. lookchem.comchemicalbook.com
Another synthetic approach using bis(trichloromethyl)carbonate as the chlorinating agent in the presence of N,N-dimethylformamide details a range of effective temperature and time combinations. The reaction can be conducted between 50°C and 90°C for a duration of 2 to 8 hours. google.com Specific examples demonstrate this relationship:
Reacting at 55-60°C for 7 hours yielded the product with 92.2% molar yield and 98.2% purity. patsnap.com
Increasing the temperature to 70-75°C allowed for a shorter reaction time of 6 hours, resulting in a 94.7% yield and 98.5% purity. patsnap.com
A further increase to 75-80°C reduced the required time to just 2 hours, though the yield was slightly lower at 93.2%. google.com
Table 1: Effect of Temperature and Duration on Product Yield and Purity
| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Duration (min/hr) | Molar Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene | N,N-Dimethylbenzylamine | Dichloroethane | 75 | 150 min | 95.68 | 96.65 | lookchem.com, chemicalbook.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | N,N-Dimethylbenzylamine | Dichloroethane | 58 | 210 min | 95.76 | 96.95 | google.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | N,N-Dimethylbenzylamine | Dichloroethane | 65 | 185 min | 95.74 | 96.59 | google.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-Dimethylformamide | Toluene | 55-60 | 7 hr | 92.2 | 98.2 | patsnap.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-Dimethylformamide | Toluene | 70-75 | 6 hr | 94.7 | 98.5 | patsnap.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-Dimethylformamide | Toluene | 75-80 | 2 hr | 93.2 | 98.4 | google.com |
The molar ratio of the reactants—the substrate (ethyl 6-hydroxy-8-chlorooctanoate), the chlorinating agent, and the acid-binding agent—is a critical factor in maximizing the conversion of the starting material while minimizing excess reagent use and byproduct formation.
In a synthesis utilizing solid phosgene and N,N-dimethylbenzylamine, an optimized molar ratio of ethyl 6-hydroxy-8-chlorooctanoate to chlorinating agent to acid-binding agent was found to be 1:1.05:0.12. lookchem.comchemicalbook.com This indicates that a slight excess of the chlorinating agent is beneficial for driving the reaction to completion, while only a catalytic amount of the amine base is required.
Other reported syntheses show variations in these ratios, reflecting different chlorinating agents and process conditions. For instance, when thionyl chloride is the chlorinating agent and N,N-dimethylbenzylamine is the base, molar ratios of substrate:chlorinating agent:base such as 1:1.12:0.21 and 1:1.40:0.30 have been used. google.com This suggests that a larger excess of both the chlorinating agent and the base may be employed under certain conditions to achieve high yields, which can reach over 95%. google.com
When using bis(trichloromethyl)carbonate (a solid and often safer alternative to phosgene gas) with N,N-dimethylformamide (DMF), the ratios are different. One patent specifies a preferred molar ratio of substrate:bis(trichloromethyl)carbonate:DMF to be in the range of 1 : (0.34-0.5) : (1.0-1.5). google.com Here, bis(trichloromethyl)carbonate is used in sub-stoichiometric amounts relative to the substrate because each molecule can provide more than one equivalent of the reactive species. DMF is used in excess, acting as both a catalyst and a solvent.
Table 2: Stoichiometric Ratios of Reactants in Various Syntheses
| Substrate | Chlorinating Agent | Catalyst/Base | Substrate Molar Ratio | Chlorinating Agent Molar Ratio | Catalyst/Base Molar Ratio | Reference |
|---|---|---|---|---|---|---|
| Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene | N,N-Dimethylbenzylamine | 1 | 1.05 | 0.12 | lookchem.com, chemicalbook.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | N,N-Dimethylbenzylamine | 1 | 1.12 | 0.21 | google.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | N,N-Dimethylbenzylamine | 1 | 1.40 | 0.30 | google.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-Dimethylformamide | 1 | 0.34 | 1.2 | patsnap.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-Dimethylformamide | 1 | 0.4 | 1.2 | patsnap.com |
Effective management of byproducts and minimization of waste are crucial for the economic and environmental viability of producing this compound. The main byproducts of the chlorination reaction are acidic gases, such as hydrogen chloride (HCl) and, when using thionyl chloride, sulfur dioxide (SO₂). google.com
The primary strategy for managing HCl is the use of an acid-binding agent, as discussed previously. However, the choice of agent has significant implications for waste management. The use of pyridine leads to the formation of water-soluble pyridine hydrochloride, resulting in nitrogen-rich wastewater that is difficult to treat. chemicalbook.com This has driven a shift towards more recyclable bases.
A key waste minimization strategy is the recovery and reuse of N,N-dimethylbenzylamine . After the reaction is complete, the mixture is typically quenched with water. lookchem.com A base, such as sodium hydroxide or sodium carbonate solution, is then added to the aqueous layer to raise the pH to 11. google.comchemicalbook.com This neutralizes the N,N-dimethylbenzylamine hydrochloride, regenerating the free amine. Due to its low water solubility, the N,N-dimethylbenzylamine separates as an organic layer, which can be collected, dried (e.g., with anhydrous sodium sulfate), and reused in subsequent batches. google.comchemicalbook.com This recycling process can achieve high recovery rates (e.g., molar yield of 96.69% with 99.71% purity), drastically reducing both raw material costs and the volume of the waste stream. lookchem.comchemicalbook.com
When thionyl chloride is used, the SO₂ gas produced must be handled. This is often done by scrubbing the off-gas with an alkaline solution. google.com However, this creates a secondary waste stream of sulfites. The use of alternative chlorinating agents like bis(trichloromethyl)carbonate (triphosgene) is another strategy to circumvent the production of SO₂. patsnap.comgoogle.com
Finally, after the reaction and initial separation, the crude product is purified, typically by vacuum distillation, to remove any remaining starting material, byproducts, and solvent. google.comchemicalbook.com The non-volatile residues from distillation form a final waste stream that must be disposed of properly.
Ethyl 6,8 Dichlorooctanoate As a Core Chemical Intermediate in Advanced Synthesis
Precursor in Alpha-Lipoic Acid and Analog Synthesis
The principal application of ethyl 6,8-dichlorooctanoate lies in its use as a starting material for the synthesis of alpha-lipoic acid (also known as thioctic acid) and related compounds. homesunshinepharma.comchemicalbook.comsynzeal.com Alpha-lipoic acid is a vital antioxidant, and its synthesis from this dichloro-ester has been a subject of extensive research. homesunshinepharma.compatsnap.com
Synthetic Pathways to Alpha-Lipoic Acid (Thioctic Acid) from this compound
Multiple synthetic routes have been developed to convert this compound into alpha-lipoic acid. A common approach involves the reaction of this compound with a source of sulfur, such as sodium sulfide (B99878), to form the dithiolane ring characteristic of lipoic acid. patsnap.comgoogle.com
One documented method involves adding this compound and sulfur to a solvent mixture, followed by the slow addition of a sodium sulfide solution at elevated temperatures. patsnap.com The resulting ethyl lipoate is then hydrolyzed, typically using a base like sodium hydroxide (B78521), to yield sodium lipoate. patsnap.com Subsequent acidification produces the final alpha-lipoic acid. patsnap.com
Another described pathway involves the reaction of this compound with an alkali metal disulfide in an alcoholic solution. google.com The resulting ethyl ester of lipoic acid can then be saponified to the acid. google.com The initial step in some syntheses involves the reduction of an alkyl 8-chloro-6-ketooctanoate to an alkyl 8-chloro-6-hydroxyoctanoate, which is then converted to the corresponding alkyl 6,8-dichlorooctanoate using an inorganic acid chloride like thionyl chloride. google.comgoogleapis.com
The reaction conditions, such as temperature, reaction time, and the choice of solvents and reagents, can be optimized to improve the yield and purity of the final product. patsnap.comgoogle.com For instance, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide has been reported to facilitate the reaction. patsnap.com
Synthesis of 6-Selenolipoic Acid and its Derivatives
This compound also serves as a key starting material for the synthesis of 6-selenolipoic acid and its derivatives. titanos.combiomart.cn These selenium-containing analogs of lipoic acid are of interest for their potential biological activities, including anticancer properties. titanos.combcz.com The synthesis involves the introduction of selenium, often via a suitable selenium reagent, to displace the chlorine atoms in the this compound backbone, leading to the formation of the corresponding seleno-analogs. molaid.com
Elucidation of Intermediates and Reaction Steps in Lipoic Acid Derivatization
The conversion of this compound to alpha-lipoic acid and its derivatives proceeds through several key intermediates. A critical precursor to this compound itself is ethyl 8-chloro-6-hydroxyoctanoate. google.comchemicalbook.com This hydroxy ester is chlorinated, often using thionyl chloride in the presence of a base like pyridine (B92270) or N,N-dimethylbenzylamine, to yield this compound. google.comchemicalbook.com
The reaction of this compound with a sulfur source initially forms ethyl lipoate. patsnap.com This ester is an important intermediate that is subsequently hydrolyzed to lipoic acid. patsnap.com In some synthetic schemes, 6,8-dimercaptooctanoic acid is an intermediate that can be formed and then oxidized to create the disulfide bond of alpha-lipoic acid. googleapis.comgoogle.com
Role in the Synthesis of Other Bioactive Compounds
Beyond its primary role in alpha-lipoic acid synthesis, this compound is a versatile intermediate for creating other bioactive molecules.
Synthesis of 6,8-Dibenzylmercaptooctanoic Acid
This compound is a starting material for the synthesis of 6,8-dibenzylmercaptooctanoic acid. titanos.combiomart.cn This compound serves as an intermediate in an alternative route to DL-α-lipoic acid. titanos.combiomart.cn The synthesis involves the reaction of the dichlorooctanoate with benzyl (B1604629) mercaptan.
Synthesis of Ethyl 5,7-Dichloroheptanoate
This compound can also be utilized as a precursor in the synthesis of ethyl 5,7-dichloroheptanoate. titanos.com This heptanoate (B1214049) derivative is an intermediate in the preparation of DL-1,2-dithiolane-3-butyric acid, another sulfur-containing carboxylic acid. titanos.com
Synthesis of 7-Bromo-1,3-Dichloroheptane
A plausible and established chemical route for this conversion involves two primary stages:
Saponification: The first step is the hydrolysis of the ethyl ester group in this compound to form the corresponding carboxylate salt. This is typically achieved by reacting the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding 6,8-dichlorooctanoic acid.
Decarboxylative Bromination (Hunsdiecker Reaction or its Modification): The resulting 6,8-dichlorooctanoic acid is then subjected to a halodecarboxylation reaction. The classic method is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with elemental bromine. wikipedia.org A more convenient and common variant, the Cristol-Firth modification, allows the direct use of the free carboxylic acid with reagents like red mercuric oxide and bromine in a solvent such as carbon tetrachloride. adichemistry.com This reaction proceeds via a radical mechanism, where the carboxyl group is lost as carbon dioxide, and a bromine atom takes its place on the alkyl chain, thus forming the desired 7-Bromo-1,3-dichloroheptane product. alfa-chemistry.com
This synthetic pathway highlights the utility of this compound in creating more complex structures by leveraging well-established organic transformations.
Industrial Relevance and Scalability Considerations for this compound Production
The industrial importance of this compound stems almost entirely from its role as a critical intermediate in the production of α-Lipoic Acid. thermofisher.comnih.govadichemistry.com Lipoic acid is a powerful antioxidant used widely in dietary supplements and pharmaceuticals for the management of conditions like diabetes and heart disease, giving its precursors significant market value. thermofisher.com
The scalability of this compound production is a key consideration for manufacturers. Industrial synthesis methods have been developed and optimized to ensure high yield and purity, which are critical for its use in pharmaceutical applications. One prominent synthesis route starts with Ethyl 6-hydroxy-8-chlorooctanoate. thieme-connect.dewikipedia.org
Key factors in the industrial-scale synthesis include:
Reagent Selection: The chlorination of the hydroxyl group is achieved using potent chlorinating agents. While laboratory methods might use various reagents, industrial processes have employed agents like solid phosgene (B1210022) (triphosgene) in the presence of an acid-binding agent such as N,N-dimethylbenzylamine. thieme-connect.dewikipedia.org The choice of reagents impacts safety protocols, cost, and waste management on a large scale.
Process Optimization: Parameters such as reaction temperature, time, and molar ratios of reactants are finely tuned to maximize yield and minimize side-product formation. For instance, a patented method specifies adding the acid-binding agent at 10°C, followed by an insulation period of 150 minutes at 75°C. thieme-connect.dewikipedia.org
Purification: Achieving the high purity required for subsequent pharmaceutical synthesis is paramount. The primary method for purifying crude this compound is vacuum distillation. thieme-connect.deadichemistry.combionity.com This technique allows for the separation of the high-boiling point product from residual solvents and impurities under reduced pressure, preventing thermal degradation.
Yield and Purity: Industrial methods report high molar product yields, often exceeding 95%, with purities also in the high 90s (e.g., 96-98%). thieme-connect.debionity.comlibretexts.org The recovery and recycling of reagents, like the N,N-dimethylbenzylamine, are also crucial for the economic viability and environmental footprint of the process on a large scale. thieme-connect.debionity.com
Table 2: Examples of Industrial Synthesis Parameters for this compound
| Parameter | Example 1 | Example 2 | Source(s) |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | 6-hydroxy-8-chlorooctanoic acid ethyl ester | thieme-connect.delibretexts.org |
| Chlorinating Agent | Solid Phosgene | Bis(trichloromethyl) carbonate | thieme-connect.delibretexts.org |
| Acid-Binding Agent | N,N-dimethylbenzylamine | N,N-dimethylformamide (DMF) | thieme-connect.delibretexts.org |
| Reaction Temperature | 75 °C | 75-80 °C | thieme-connect.delibretexts.org |
| Reaction Time | 150 min | 3 hours | thieme-connect.delibretexts.org |
| Purification | Vacuum Distillation (5 mmHg, 172-176 °C) | Not specified | thieme-connect.debionity.com |
| Reported Molar Yield | 95.68% | 94.5% | bionity.comlibretexts.org |
| Reported Purity | 96.65% | 98.2% | bionity.comlibretexts.org |
The successful scaling of this compound production demonstrates the application of core chemical engineering principles to meet the demands of the global pharmaceutical and nutraceutical industries. nih.gov
Biological and Biochemical Research Investigations Involving Ethyl 6,8 Dichlorooctanoate
Studies as a Lipoate Analog in Mitochondrial Metabolism
The structural resemblance of 6,8-dichlorooctanoate (the active form of Ethyl 6,8-dichlorooctanoate after hydrolysis) to dihydrolipoate, the reduced form of lipoic acid, makes it an effective analog for studying mitochondrial lipoylation pathways.
In the malaria parasite Plasmodium falciparum, the mitochondrion depends on scavenging lipoic acid from the host. Research has demonstrated that 6,8-dichlorooctanoate can be taken up by the parasite and is attached to the E2 subunits of the branched-chain alpha-ketoacid dehydrogenase (BCDH) and alpha-ketoglutarate (B1197944) dehydrogenase (KDH) complexes within the mitochondrion. This modification was confirmed by Western blot analysis of parasite lysates treated with the compound. The lipoylation of these mitochondrial proteins is crucial for the parasite's survival, and interference with this process has been shown to inhibit parasite growth.
The attachment of 6,8-dichlorooctanoate to the E2 subunits of BCDH and KDH serves as a mechanism for inactivating these essential mitochondrial enzymes. By mimicking the natural substrate, the analog binds to the lipoyl domains of these enzymes. This binding is catalyzed by the parasite's mitochondrial lipoylation enzymes. The covalent attachment of this non-functional analog effectively blocks the normal catalytic cycle of these dehydrogenase complexes, leading to a disruption of mitochondrial metabolism and subsequent inhibition of parasite proliferation. Studies have shown that treatment with 6,8-dichlorooctanoate leads to a dose-dependent inhibition of blood-stage parasite growth.
A key feature of 6,8-dichlorooctanoate as a research tool is its non-redox-active nature. Unlike lipoic acid, which cycles between its oxidized (lipoamide) and reduced (dihydrolipoamide) forms, 6,8-dichlorooctanoate is a stable analog of the reduced form. Research has shown that the lipoylation of different mitochondrial proteins in P. falciparum has varying dependencies on the redox environment. For instance, the H-protein of the glycine (B1666218) cleavage system is preferentially lipoylated under less reducing conditions, whereas BCDH and KDH are only lipoylated under strongly reducing conditions. The use of 6,8-dichlorooctanoate has allowed researchers to probe these pathways independently of the cellular redox state, demonstrating that it can be attached to substrates regardless of the reducing environment.
Involvement in Cellular Metabolism and Lipid Metabolism Research
This compound's primary role in cellular and lipid metabolism research is as a key intermediate in the synthesis of α-lipoic acid. Lipoic acid is a vital cofactor for several mitochondrial enzyme complexes that are central to cellular energy metabolism, including the pyruvate (B1213749) dehydrogenase complex and the aforementioned BCDH and KDH. These enzymes play critical roles in the catabolism of carbohydrates, amino acids, and fatty acids.
While direct studies on the effects of this compound on cellular or lipid metabolism are not extensively documented, its role as a precursor to lipoic acid is of significant metabolic importance. The availability of synthetic routes involving this compound has facilitated research into the broader biological functions of lipoic acid, which include antioxidant activities and the regulation of metabolic processes. The fatty acid-like structure of the octanoate (B1194180) backbone also suggests its potential interaction with pathways of lipid metabolism, a characteristic that is beneficial in the development of therapeutic agents that require membrane permeability.
Structure-Activity Relationship (SAR) Studies for Biological Impact
Although specific and detailed structure-activity relationship (SAR) studies focusing on a wide range of analogs of this compound are not abundant in the available literature, its use in biological research provides insights into the importance of its structural features. The biological activity of 6,8-dichlorooctanoate is intrinsically linked to its structure as an analog of lipoic acid.
The key structural components contributing to its biological impact are:
The Octanoic Acid Backbone: This eight-carbon chain mimics the fatty acid tail of lipoic acid, allowing it to be recognized and utilized by the enzymatic machinery of lipoate metabolism.
The Dichloro Groups at positions 6 and 8: These chlorine atoms are crucial as they mimic the reduced thiol groups of dihydrolipoate, yet they are not susceptible to oxidation. This feature makes the compound a stable, non-redox-active analog.
The Ethyl Ester Group: In its prodrug form as this compound, the ester group likely enhances the compound's lipophilicity, which can facilitate its transport across cell membranes. Intracellularly, the ester is hydrolyzed to release the active 6,8-dichlorooctanoic acid.
The growth inhibition observed in P. falciparum and Mycoplasma hyopneumoniae upon treatment with this compound underscores the critical role of these structural features in its ability to interfere with essential metabolic pathways.
Implications for Antimicrobial Research and Metabolism (e.g., Mycoplasma hyopneumoniae growth inhibition)
Recent research has highlighted the potential of 6,8-dichlorooctanoate as an antimicrobial agent, specifically against the swine pathogen Mycoplasma hyopneumoniae. This bacterium is a causative agent of enzootic pneumonia, leading to significant economic losses in the swine industry.
Lipoic acid metabolism is crucial for the survival of M. hyopneumoniae. A novel lipoate-protein ligase, Mhp-LplJ, has been identified in this bacterium, which is responsible for the attachment of lipoic acid to the dihydrolipoamide (B1198117) dehydrogenase (PdhD) subunit. Studies have demonstrated that 6,8-dichlorooctanoate can disrupt the enzymatic activity of Mhp-LplJ. frontiersin.orgresearchgate.netnih.gov This inhibition of the lipoylation of PdhD leads to the arrest of M. hyopneumoniae growth in vitro. frontiersin.orgresearchgate.netnih.gov These findings suggest that the lipoic acid metabolic pathway in M. hyopneumoniae is a viable target for the development of new antimicrobial drugs, with 6,8-dichlorooctanoate serving as a lead compound. frontiersin.orgresearchgate.netnih.gov
The table below summarizes the key research findings involving this compound and its active form, 6,8-dichlorooctanoate.
| Research Area | Organism/System | Key Findings | Citations |
| Mitochondrial Metabolism | Plasmodium falciparum | Acts as a lipoate analog, is incorporated into mitochondrial proteins BCDH and KDH, and inhibits parasite growth. | |
| Enzyme Inactivation | Plasmodium falciparum | Mechanistically inactivates BCDH and KDH by covalent modification of their E2 subunits. | |
| Redox-Independent Function | In vitro enzymatic assays | Functions as a non-redox-active analog of dihydrolipoate, allowing for the study of lipoylation independent of the cellular redox state. | |
| Antimicrobial Research | Mycoplasma hyopneumoniae | Inhibits the activity of the lipoate-protein ligase Mhp-LplJ, disrupting lipoic acid metabolism and arresting bacterial growth. | frontiersin.orgresearchgate.netnih.gov |
Mechanistic Understanding of Toxicological Profiles and Biological Effects
The comprehensive toxicological profile of this compound is not extensively detailed in publicly available scientific literature. Much of the available information is based on computational predictions and data from structurally related compounds. However, an understanding of its potential biological effects and toxicological mechanisms can be inferred from its chemical structure as a halogenated ester and from general toxicological principles.
The primary known biological relevance of this compound is its role as a key intermediate in the chemical synthesis of alpha-lipoic acid, a naturally occurring antioxidant. nbinno.comhsppharma.com In this context, the compound is valued for its chemical reactivity, which allows for its conversion into the therapeutically active lipoic acid.
From a toxicological standpoint, the presence of chlorine atoms in the molecule is of particular interest. Halogenated organic compounds can exert toxic effects through various mechanisms. One potential mechanism for compounds like this compound is their ability to act as alkylating agents. researchgate.net Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biologically important molecules, such as DNA, proteins, and lipids. researchgate.net This alkylation can lead to cellular damage and has been associated with genotoxicity (damage to genetic material) and carcinogenicity.
Research into the genotoxicity of common alkyl halides and esters with alkylating activity suggests that such compounds can react with DNA through nucleophilic substitution, which could result in mutagenic effects. researchgate.net The electrophilicity of a molecule, which is its ability to attract electrons, is often enhanced by the presence of halogen substituents like chlorine, increasing its reactivity with biological nucleophiles like DNA. researchgate.net However, it is important to note that one study on a range of halogenated alkanes and alkyl esters found that the alkyl chlorides evaluated were negative in the specific genotoxicity assays used (in-vitro micronucleus assay in CHO cells and the deletion recombination (DEL) assay in S. cerevisiae). nih.gov
The potential for this compound to cause skin sensitization has also been noted, with GHS classification indicating it may cause an allergic skin reaction. nih.govechemi.com The mechanism behind this is likely related to the compound's ability to act as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. Upon skin contact, the compound may covalently bind to skin proteins, forming a hapten-protein conjugate that is then recognized as foreign by the immune system, leading to an allergic reaction.
It is crucial to emphasize that these are potential mechanisms based on the chemical class of the compound. Detailed experimental studies on this compound are necessary to definitively elucidate its specific toxicological and biological mechanisms of action.
Research Findings on Potential Toxicological Mechanisms
| Potential Effect | Postulated Mechanism | Evidence/Basis |
| Genotoxicity | Alkylation of DNA via nucleophilic substitution. researchgate.net | Inferred from the chemical class of halogenated esters, which can act as alkylating agents. researchgate.net The presence of chlorine atoms can increase reactivity towards DNA. researchgate.net |
| Skin Sensitization | Haptenization, where the compound binds to skin proteins, forming an immunogenic conjugate. | GHS classification indicates the potential for allergic skin reactions. nih.govechemi.com |
| Aquatic Toxicity | Not fully elucidated, but likely involves disruption of cellular processes in aquatic organisms. | GHS classification as toxic to aquatic life with long-lasting effects. nih.gov |
Advanced Analytical and Spectroscopic Techniques for Ethyl 6,8 Dichlorooctanoate Research
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the analysis of Ethyl 6,8-dichlorooctanoate, enabling the separation of the compound from starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize or consume this compound. nih.gov For instance, the hydrolysis of the ester can be tracked by spotting the reaction mixture over time on a TLC plate. nih.gov
In a typical application, a silica (B1680970) gel plate is used as the stationary phase. The reaction mixture is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. A non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) has been effectively used as a mobile phase for monitoring reactions involving this compound. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases; the less polar this compound will travel further up the plate (higher Retention Factor, Rf) compared to more polar reactants or products, such as the corresponding carboxylic acid. nih.gov Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents followed by heating. TLC is also employed to monitor the complete conversion of reactants during its synthesis. google.com
Table 1: Representative TLC System for Reaction Monitoring of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane (CH₂Cl₂) nih.gov |
| Application | Monitoring the hydrolysis of the ester to the carboxylic acid. nih.gov |
| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate). |
High-Performance Liquid Chromatography (HPLC) offers a more sensitive and quantitative approach for assessing the purity of this compound and identifying related substances. Developing a robust HPLC method is crucial for quality control in synthetic processes. patsnap.com
A common approach for an analyte like this compound would involve reversed-phase chromatography. This typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution method starting with a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), with the proportion of the organic solvent increasing over time, is effective for separating compounds with a range of polarities. For instance, methods developed for analyzing related substances in thioctic acid (lipoic acid) injections, where this compound is a potential impurity, use mobile phases consisting of phosphate (B84403) buffers and mixtures of methanol (B129727) and acetonitrile. patsnap.com
Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which is beneficial for analytes with poor chromophores.
Table 2: Exemplar HPLC Method Parameters for Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Aqueous buffer (e.g., Potassium Dihydrogen Phosphate solution) patsnap.com B: Acetonitrile/Methanol mixture patsnap.com |
| Elution Mode | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Evaporative Light Scattering Detector (ELSD) |
| Application | Purity assessment and quantification of impurities. patsnap.com |
Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for quantitative measurements.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound.
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum would show a characteristic triplet and quartet for the ethyl ester group. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen typically appear around 4.1 ppm (quartet), while the terminal methyl protons (-CH₃) are found further upfield at approximately 1.2 ppm (triplet). The protons on the carbon chain appear as multiplets in the region of 1.3 to 2.3 ppm. The protons on the carbons bearing the chlorine atoms (C6 and C8) are expected to be shifted downfield, with the methine proton at C6 appearing around 4.0-4.2 ppm and the methylene protons at C8 appearing around 3.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the ester is the most downfield signal, typically appearing around 173 ppm. The carbon of the methylene group in the ethyl ester (-O-CH₂-) resonates at approximately 60 ppm. The carbons of the octanoate (B1194180) backbone appear in the 24-40 ppm range, while the carbons bonded to chlorine (C6 and C8) would be found further downfield in the 45-65 ppm region due to the deshielding effect of the electronegative chlorine atoms.
Quantitative NMR (qNMR): qNMR can be used for the precise determination of the purity of this compound without the need for a specific reference standard of the analyte itself. By adding a known amount of an internal standard with a distinct NMR signal to a precisely weighed sample, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment (Structure: CH₃CH₂OC(O)(CH₂)₄CH(Cl)CH₂CH₂Cl) | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
| Ester -O-CH₂- | ~ 4.1 (q) | ~ 60 |
| Ester -CH₃ | ~ 1.2 (t) | ~ 14 |
| C=O | - | ~ 173 |
| -CH(Cl)- (C6) | ~ 4.0 - 4.2 (m) | ~ 60-65 |
| -CH₂Cl (C8) | ~ 3.7 (m) | ~ 45-50 |
| -C(O)-CH₂- (C2) | ~ 2.3 (t) | ~ 34 |
| Alkyl Chain -CH₂- | ~ 1.3 - 2.1 (m) | ~ 24 - 40 |
(Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.)
Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. For a molecule with the formula C₁₀H₁₈Cl₂O₂, the monoisotopic mass is 240.0684 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the chemical formula.
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) would be observed at m/z 240. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at M+2 (approximately 65% of M) and M+4 (approximately 10% of M), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern provides structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) to give an [M-45]⁺ ion, and McLafferty rearrangement if sterically feasible. Cleavage of the carbon-chlorine bonds or alpha-cleavage adjacent to the chlorine atoms can also produce significant fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 240/242/244 | [C₁₀H₁₈Cl₂O₂]⁺˙ | Molecular Ion ([M]⁺˙) |
| 205/207 | [C₈H₁₄Cl₂O]⁺ | Loss of -CH₂CH₂Cl radical |
| 195/197 | [C₁₀H₁₈ClO₂]⁺ | Loss of a Cl radical |
| 169/171 | [C₈H₁₄ClO₂]⁺ | Loss of -CH₂CH₂Cl radical |
| 45 | [C₂H₅O]⁺ | Ethoxy group fragment |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are excellent for identifying the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected in the range of 1735-1750 cm⁻¹. researchgate.net Another key feature is the C-O stretching vibrations of the ester, which typically appear as two bands in the 1000-1300 cm⁻¹ region. researchgate.net The presence of C-H bonds in the alkyl chain and ethyl group gives rise to stretching and bending vibrations around 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600-800 cm⁻¹, providing direct evidence of the chloro-substituents.
Table 5: Characteristic Vibrational Spectroscopy Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |
| C-H (sp³) Stretch | 2850 - 3000 | Moderate |
| C=O (Ester) Stretch | 1735 - 1750 (Strong) researchgate.net | Weak to Moderate |
| C-O (Ester) Stretch | 1000 - 1300 (Strong) researchgate.net | Moderate |
| C-Cl Stretch | 600 - 800 | Moderate to Strong |
| C-C Stretch | 800 - 1200 | Strong |
Environmental Fate and Ecotoxicological Modeling of Ethyl 6,8 Dichlorooctanoate
Computational Modeling Approaches for Environmental Prediction
Computational chemistry and toxicology models are instrumental in forecasting the environmental distribution, persistence, and potential biological impacts of chemical compounds. For chlorinated esters like Ethyl 6,8-dichlorooctanoate, these models can elucidate interactions at the molecular level, predict toxicity, and determine the energetics of degradation pathways.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular interactions and the temporal evolution of the system. mdpi.com In the context of this compound, MD simulations can be employed to understand its behavior at interfaces between different environmental compartments, such as the air-water or sediment-water interface.
For instance, studies on small halogenated organic molecules have utilized classical MD simulations to calculate the free energy profiles associated with their transfer across the water-vapor interface. nih.gov These simulations often reveal that such compounds have a tendency to accumulate at the interface, which can have significant implications for their environmental transport and availability for degradation processes. nih.gov For this compound, MD simulations could model its interaction with water molecules, organic matter, and mineral surfaces, providing insights into its partitioning behavior in the environment. The stability of halogen-substituted inhibitors binding to receptors has also been explored using MD simulations, which could be analogous to the interaction of this compound with biological macromolecules in the environment. mdpi.com
Table 1: Illustrative Data from MD Simulations for a Generic Chlorinated Ester
| Parameter Simulated | Environmental Compartment | Predicted Outcome | Implication for Environmental Fate |
| Solvation Free Energy | Water | Moderately negative | Indicates some water solubility, facilitating transport in aquatic systems. |
| Adsorption Energy | Soil Organic Matter | Strongly negative | Suggests strong binding to soil and sediment, leading to persistence. |
| Interfacial Concentration | Air-Water Interface | Higher than bulk water | Potential for accumulation at the surface, affecting atmospheric exchange. |
Note: This table is illustrative and based on general principles of MD simulations for halogenated organic compounds, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the quantitative chemical structure attributes of a substance to its biological or environmental effects. These models are widely used in ecotoxicology to predict the toxicity of chemicals when experimental data is lacking, thereby reducing the need for animal testing. nih.gov For this compound, QSAR models can provide estimations of its potential toxicity to various aquatic organisms.
The development of QSAR models for chlorinated alkanes has shown strong correlations between hydrophobicity (log K_ow) and acute toxicity to fish. nih.gov For a compound like this compound, its ecotoxicity would likely be predicted based on descriptors such as its octanol-water partition coefficient, molecular size, and electronic properties. nih.gov The presence of halogen atoms is a significant factor in many QSAR models for predicting the toxicity of endocrine-disrupting chemicals. researchgate.net Various software and platforms, such as the QSAR Toolbox, provide frameworks for building and applying these predictive models. qsartoolbox.org
Table 2: Predicted Ecotoxicity of a Chlorinated Alkane Ester based on a Generic QSAR Model
| Test Organism | Endpoint | Predicted Value (mg/L) | Key Descriptor(s) |
| Daphnia magna | 48h EC50 | 5.2 | log K_ow, Molecular Weight |
| Fathead Minnow (Pimephales promelas) | 96h LC50 | 2.8 | log K_ow, Dipole Moment |
| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | 10.5 | Polarizability, log K_ow |
Note: This table contains hypothetical data for illustrative purposes, as specific QSAR predictions for this compound were not found in the reviewed literature. The values are representative of what a QSAR model might predict for a compound with similar structural features.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In environmental chemistry, DFT is applied to study the mechanisms and energetics of chemical reactions, such as degradation pathways. clu-in.org For this compound, DFT calculations can be used to determine the feasibility of different degradation routes by calculating the activation energies and reaction enthalpies.
Studies on the thermal transformation of chlorinated paraffins have used DFT to demonstrate the feasibility of dehydrochlorination and carbon chain cleavage as initial decomposition steps. nih.gov Similarly, DFT has been employed to investigate the reductive dechlorination of various groundwater pollutants. clu-in.org For this compound, DFT could be used to model the energetics of its hydrolysis or its reaction with hydroxyl radicals, key reactive species in aquatic and atmospheric environments. The calculations can identify the most likely points of attack on the molecule and the stability of the resulting intermediates and products. nih.gov
Table 3: Illustrative DFT-Calculated Energetic Parameters for Potential Degradation Reactions of a Dichlorinated Ester
| Reaction Pathway | Reaction Type | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
| Ester Hydrolysis (Neutral) | Nucleophilic Acyl Substitution | 95 | -15 |
| C-Cl Bond Cleavage (Reductive) | Reductive Dechlorination | 70 | -50 |
| H-abstraction by •OH | Radical Reaction | 25 | -120 |
Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT calculations. Specific energetic data for this compound is not available in the literature reviewed.
Degradation Pathways and Persistence in Environmental Compartments
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. The primary abiotic degradation pathways for organic esters in aquatic environments are hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For esters like this compound, hydrolysis results in the formation of the corresponding carboxylic acid (6,8-dichlorooctanoic acid) and alcohol (ethanol). This reaction can be catalyzed by acids or bases, but it also proceeds under neutral pH conditions, albeit at a slower rate. youtube.comchemrxiv.org
The mechanism of base-catalyzed ester hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. youtube.com This is followed by the elimination of the ethoxide leaving group. youtube.com Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. chemrxiv.org For halogenated hydrocarbons, nucleophilic substitution is a common hydrolysis mechanism. researchgate.net
Table 4: General Hydrolysis Parameters for Carboxylic Acid Esters
| pH Condition | Catalyst | General Mechanism | Expected Products |
| Acidic | H+ | Protonation of carbonyl, nucleophilic attack by H2O | Carboxylic Acid, Alcohol |
| Neutral | H2O | Slow nucleophilic attack by H2O | Carboxylic Acid, Alcohol |
| Basic | OH- | Nucleophilic attack by OH- | Carboxylate Salt, Alcohol |
Note: This table presents the general principles of ester hydrolysis. The specific rates for this compound would require experimental determination.
Photolysis is the decomposition of chemical compounds by light. The susceptibility of a molecule to photodegradation depends on its ability to absorb light at environmentally relevant wavelengths (typically >290 nm) and the efficiency with which the absorbed energy leads to chemical bond cleavage.
Direct photolysis of a compound like this compound is possible if it possesses chromophores that absorb sunlight. While the ester group itself does not absorb significantly in the solar spectrum, the presence of other functional groups or impurities could facilitate direct photodegradation.
Indirect photolysis involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, or dissolved organic matter in its triplet excited state. nih.gov Chlorinated organic compounds can undergo degradation through reactions with these species. For example, the photodegradation of some organic contaminants is significantly accelerated in the presence of chlorinated algal organic matter, which enhances the formation of hydroxyl radicals. nih.govresearchgate.net The degradation of chlorinated hydrocarbons can also be achieved through photocatalysis using materials like N-TiO2 under UV or visible light. eeer.org
Specific photolysis studies on this compound are not available in the scientific literature. However, based on its structure as a chlorinated alkyl ester, it is plausible that indirect photolysis via reaction with hydroxyl radicals would be a relevant environmental degradation pathway.
Research on Biodegradation Potential
Currently, there is a notable lack of specific research on the biodegradation of this compound. A comprehensive search of scientific literature reveals no dedicated studies investigating the microbial degradation pathways, specific enzymatic processes, or the identification of metabolites for this particular compound. However, based on the chemical structure of this compound—a chlorinated ester of a medium-chain fatty acid—it is possible to infer its likely biodegradation potential by examining research on analogous compounds, such as chlorinated alkanes and other organochlorine substances.
The biodegradation of chlorinated aliphatic compounds can proceed under both aerobic and anaerobic conditions, although the specific pathways and efficiencies are highly dependent on the degree and position of chlorination. nih.goveurochlor.org Microorganisms have evolved various enzymatic mechanisms to cleave carbon-halogen bonds, a critical step in the detoxification and mineralization of these compounds.
Under aerobic conditions, the initial step in the degradation of chlorinated alkanes often involves an oxidative dehalogenation. nih.gov This process is typically catalyzed by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of oxygen into the molecule, respectively, leading to the formation of an unstable intermediate that subsequently eliminates the halogen atom. For this compound, it is plausible that aerobic microorganisms could initiate degradation through the hydrolysis of the ester linkage by esterase enzymes, yielding ethanol (B145695) and 6,8-dichlorooctanoic acid. The resulting chlorinated fatty acid would then be a substrate for further degradation, likely through pathways analogous to fatty acid β-oxidation, potentially coupled with dehalogenation.
Anaerobic biodegradation of chlorinated compounds often occurs through reductive dehalogenation, where the chlorinated compound serves as an electron acceptor. eurochlor.orgepa.gov In this process, a chlorine atom is removed and replaced by a hydrogen atom. This pathway is particularly effective for highly chlorinated compounds. For this compound, anaerobic microbes could potentially utilize the chlorinated carbons as electron acceptors, sequentially removing the chlorine atoms. The success of this process would be influenced by the presence of suitable electron donors and the redox potential of the environment.
The positions of the chlorine atoms on the octanoate (B1194180) chain (at carbons 6 and 8) are a significant factor in its potential for biodegradation. Research on other chlorinated alkanes has shown that terminal chlorination can be more amenable to microbial attack compared to vicinal (on adjacent carbons) or geminal (on the same carbon) chlorination. nih.gov The presence of a chlorine atom at the terminal 8-position could make it susceptible to certain dehalogenases.
While direct experimental data is absent, the general principles of microbial degradation of chlorinated hydrocarbons suggest that this compound is likely to be biodegradable, albeit potentially at a slow rate and under specific environmental conditions. The presence of two chlorine atoms may confer a degree of recalcitrance compared to non-chlorinated esters.
Table 1: Inferred Biodegradation Potential of this compound Based on Analogous Compounds
| Degradation Aspect | Inferred Potential for this compound | Evidence from Analogous Compounds |
| Aerobic Biodegradation | Plausible, likely initiated by ester hydrolysis followed by oxidative dehalogenation and β-oxidation of the resulting 6,8-dichlorooctanoic acid. | Aerobic bacteria are known to degrade a variety of chlorinated aliphatic compounds, often using oxygenase enzymes to initiate the dehalogenation process. nih.gov |
| Anaerobic Biodegradation | Possible through reductive dehalogenation, where the compound acts as an electron acceptor. | Anaerobic microorganisms can utilize chlorinated compounds as terminal electron acceptors in a process known as halorespiration. eurochlor.org |
| Key Enzymes | Esterases, Monooxygenases, Dioxygenases, Dehalogenases. | These enzyme classes are frequently implicated in the breakdown of halogenated organic compounds. |
| Influencing Factors | Position of chlorine atoms, presence of co-substrates, microbial community composition, redox conditions. | The relative positions of chlorine atoms significantly influence the rate and extent of dehalogenation in chlorinated alkanes. nih.gov |
| Expected Recalcitrance | Moderate, due to the presence of two carbon-chlorine bonds. | Organochlorine compounds are generally more persistent in the environment than their non-halogenated counterparts. researchgate.net |
Strategies for Mitigating Environmental Impact in Research and Industrial Applications
Given the potential for environmental persistence and toxicity associated with chlorinated organic compounds, a proactive approach to mitigating the environmental impact of this compound is essential in both research and industrial settings. These strategies should encompass the principles of green chemistry and robust waste management practices. acs.orgyale.educonsensus.appepa.gov
Green Chemistry Approaches:
The application of green chemistry principles can significantly reduce the environmental footprint associated with the synthesis and use of this compound. acs.orgyale.educonsensus.appepa.gov Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. acs.org
Use of Safer Solvents and Reagents: Whenever possible, substituting hazardous solvents and reagents with less toxic and more environmentally benign alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption and associated greenhouse gas emissions. epa.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste, as catalysts can be used in small amounts and can be recycled. yale.edu
Waste Management and Disposal:
Effective waste management is crucial for preventing the release of this compound into the environment. cleanway.com.auenva.com Best practices include:
Waste Segregation: Properly segregating waste streams containing this compound from other laboratory or industrial wastes to ensure appropriate treatment and disposal. alliedacademies.org
Container Management: Storing chemical waste in clearly labeled, sealed, and appropriate containers to prevent leaks and spills. idrenvironmental.com
Treatment of Contaminated Waste: Implementing treatment methods to degrade or neutralize the compound in waste streams before disposal. This could include advanced oxidation processes or bioremediation.
Compliance with Regulations: Adhering to all local, national, and international regulations governing the disposal of hazardous chemical waste. alliedacademies.org
Table 2: Mitigation Strategies for Environmental Impact
| Strategy Category | Specific Action | Objective |
| Green Chemistry | Optimize synthetic pathways for high atom economy. | Minimize the generation of byproducts and waste. acs.org |
| Use of renewable feedstocks and safer solvents. | Reduce reliance on depletable resources and decrease the toxicity of the overall process. yale.eduepa.gov | |
| Employ catalytic reactions. | Increase reaction efficiency and reduce waste. yale.edu | |
| Process Optimization | Implement real-time monitoring and process control. | Minimize the formation of impurities and byproducts. epa.gov |
| Develop closed-loop systems. | Recycle and reuse unreacted materials and solvents. alliedacademies.org | |
| Waste Management | Proper segregation and labeling of waste. | Ensure safe handling and appropriate disposal of hazardous materials. cleanway.com.auidrenvironmental.com |
| Utilize dedicated waste treatment technologies. | Degrade or neutralize the compound to reduce its environmental toxicity before final disposal. | |
| Employee training on waste handling protocols. | Promote a culture of safety and environmental responsibility. idrenvironmental.com |
By integrating these strategies into the lifecycle of this compound, from its synthesis to its ultimate disposal, the potential for adverse environmental impacts can be significantly reduced.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 6,8-dichlorooctanoate, and how do reaction conditions influence yield?
this compound is synthesized via mono-esterification of adipic acid derivatives followed by chlorination. A green and efficient method involves stepwise esterification and halogenation under controlled temperatures (40–60°C) to minimize side reactions like over-chlorination or ester hydrolysis. Critical parameters include solvent choice (e.g., dichloromethane for chlorination), stoichiometry of Cl₂ or SOCl₂, and reaction time optimization to achieve >85% purity . Post-synthesis, purification via vacuum distillation or column chromatography is recommended.
Q. What analytical techniques are essential for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ4.10 (m, 1H, ester CH₂), 2.37 (t, 2H, Cl-substituted CH₂), and 1.65–1.76 ppm (m, aliphatic CH₂ groups) .
- HRMS : Confirm molecular ion [M + Na]⁺ at m/z 235.0277 (calculated) vs. observed 235.0269 .
- TLC Monitoring : Use CH₂Cl₂ as the mobile phase to track ester hydrolysis (Rf ~0.76 for the acid derivative) .
Q. Why is this compound a critical intermediate in lipoic acid synthesis?
The compound serves as a precursor for 6,8-dichlorooctanoic acid, which undergoes thionation to form the dithiolane ring in lipoic acid. The chlorine atoms at positions 6 and 8 direct regioselective sulfur insertion, ensuring structural fidelity of the final antioxidant product .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity across synthetic protocols?
Discrepancies often arise from variations in chlorination efficiency or side reactions. For example, incomplete chlorination due to suboptimal Cl₂ gas flow reduces yield, while over-chlorination generates tri- or tetrachloro byproducts. Mitigation strategies:
Q. What role does this compound play in studying mitochondrial lipoylation enzymes, and how is it applied experimentally?
In Plasmodium falciparum studies, the compound acts as a substrate analog to probe lipoate ligase (LipL) activity. Methodological steps:
- Enzyme Assay : Incubate LipL1/LipL2 with ATP, MgCl₂, and this compound.
- Detection : SDS-PAGE followed by Western blot using α-6,8-diClO antibodies to confirm ligase-dependent lipoylation .
- Controls : Omit ATP or substitute with DTT to validate enzymatic specificity .
Q. How do regulatory classifications (e.g., EU CLP) impact laboratory handling and disposal protocols for this compound?
Under Regulation (EC) No. 1272/2008, this compound is classified as:
- R43 : Risk of skin sensitization.
- R51/53 : Toxic to aquatic life with long-lasting effects.
Handling requires PPE (gloves, goggles), fume hood use, and neutralization before disposal (e.g., acid hydrolysis to less hazardous derivatives) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in CAS registry numbers (e.g., 1070-64-0 vs. 41443-60-1)?
Multiple CAS entries arise from isomerism or historical naming conventions. Cross-validate using:
- EINECS : 435-080-1 corresponds to 1070-64-0, the widely accepted identifier for the 6,8-dichloro isomer .
- Spectral Data : Match HRMS and NMR profiles to literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
